{Imidazo[1,2-b]pyridazin-2-yl}methanol
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Overview
Description
{Imidazo[1,2-b]pyridazin-2-yl}methanol is a chemical compound with the CAS Number: 1487220-02-9 and a molecular weight of 149.15 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7N3O/c11-5-6-4-10-7(9-6)2-1-3-8-10/h1-4,11H,5H2 . This indicates that the compound has a molecular formula of C7H7N3O .Physical and Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 149.15 . The InChI code is 1S/C7H7N3O/c11-5-6-4-10-7(9-6)2-1-3-8-10/h1-4,11H,5H2 .Safety and Hazards
Mechanism of Action
Target of Action
The primary target of {Imidazo[1,2-b]pyridazin-2-yl}methanol is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis .
Mode of Action
This compound interacts with TAK1, inhibiting its enzymatic activity at nanomolar concentrations . This interaction results in the suppression of TAK1’s role in cell growth and differentiation, thereby inducing apoptosis .
Biochemical Pathways
The inhibition of TAK1 by this compound affects several biochemical pathways. TAK1 is known to be involved in the activation of various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, this compound disrupts these pathways, leading to downstream effects such as the suppression of cell growth and induction of apoptosis .
Pharmacokinetics
It’s worth noting that the compound’s molecular weight is 14915 , which could potentially influence its bioavailability.
Result of Action
The result of this compound’s action is the inhibition of cell growth and the induction of apoptosis . Specifically, it has been found to inhibit the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM .
Action Environment
It’s important to note that various extracellular signals, including cytokines, growth factors, and toll-like receptor ligands, can trigger the activation of tak1 . Therefore, changes in these signals in the cellular environment could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
{Imidazo[1,2-b]pyridazin-2-yl}methanol has been found to specifically interact with and inhibit PIM kinases . The interaction occurs with the NH2-terminal lobe helix αC of the kinase, rather than with the kinase hinge region . This unique interaction explains the enhanced selectivity of this compound with respect to conventional type I kinase inhibitors .
Cellular Effects
In cellular systems, this compound has been shown to impair survival and clonogenic growth of a panel of human acute leukemia cells . It also significantly suppresses in vitro growth of leukemic blasts from acute myelogenous leukemia patients .
Molecular Mechanism
The molecular mechanism of action of this compound involves inhibition of phosphorylation of known PIM downstream targets, such as BAD and eukaryotic translation initiation factor 4E–binding protein 1 . This inhibition is achieved through the compound’s interaction with PIM kinases .
Properties
IUPAC Name |
imidazo[1,2-b]pyridazin-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-5-6-4-10-7(9-6)2-1-3-8-10/h1-4,11H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPKMMUXEZDXBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2N=C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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